Acide perfluorodécanoïque

Vue d'ensemble

Description

L'acide perfluorodécanoïque est un fluorosurfactant synthétique appartenant au groupe des substances polyfluoroalkylées. Il est connu pour ses propriétés hydrophobes et oléophobes uniques, ce qui le rend résistant à la chaleur, à l'huile, aux taches, à la graisse et à l'eau . Ce composé a été largement utilisé dans diverses applications industrielles, notamment les revêtements antitache et anti-graisse pour les meubles, les emballages et les tapis .

Applications De Recherche Scientifique

Perfluorodecanoic acid has been used in various scientific research applications. In chemistry, it is used as a chemical probe to study peroxisome proliferation . In biology, it has been used to investigate the effects of perfluoroalkyl substances on lipid metabolism and oxidative stress . In medicine, it has been studied for its potential to disrupt endocrine function and promote tumor growth . Industrially, it is used in the production of stain and greaseproof coatings, nano- and impregnation-sprays, outdoor textiles, gloves, ski wax, leather, cosmetics, medical equipment, and paper-based food containers .

Mécanisme D'action

Target of Action

Perfluorodecanoic acid (PFDA) primarily targets two key enzymes in the liver: cytochrome P450 enzymes Cyp2B10 and 4A14 . These enzymes play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids. PFDA also activates the peroxisome proliferator-activated receptor alpha (PPARα) , a key regulator of lipid metabolism.

Mode of Action

PFDA interacts with its targets by increasing the expression of the cytochrome P450 enzymes and activating PPARα . This interaction leads to changes in lipid metabolism.

Biochemical Pathways

PFDA affects the peroxisomal β-oxidation pathway , a crucial metabolic process for energy production from fatty acids . By inhibiting this pathway, PFDA disrupts normal energy production and is associated with DNA damage .

Pharmacokinetics

In experimental animals, the half-life of PFDA is hours to days, but in humans, it is estimated to be years . This suggests that PFDA is highly persistent in the human body, leading to potential bioaccumulation. PFDA is well absorbed following oral exposure , indicating high bioavailability.

Result of Action

The action of PFDA leads to a range of molecular and cellular effects. It has been shown to cause DNA damage and can promote tumor growth . A study also indicated that PFDA could influence the contents and activity of biomolecules such as GSH, MDA, SOD, CAT, and GPx . Moreover, PFDA has been found to induce immune dysfunction .

Action Environment

It has been used in various consumer products and industrial applications due to its resistance to heat, oil, stains, grease, and water . Exposure to PFDA can occur via inhalation of indoor or outdoor air, ingestion of drinking water and food, and dermal contact with PFDA-containing products . Environmental factors such as the presence of PFDA in soil and water can influence its action, efficacy, and stability .

Analyse Biochimique

Biochemical Properties

Perfluorodecanoic acid has been shown to increase the expression of two cytochrome P450 enzymes, namely Cyp2B10 and 4A14 in mouse liver . It also activates the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that regulates lipid metabolism .

Cellular Effects

Perfluorodecanoic acid can influence the contents and activity of biomolecules such as GSH, MDA, SOD, CAT, and GPx . It can promote tumor growth and has a relatively high toxicity .

Molecular Mechanism

Perfluorodecanoic acid exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism .

Temporal Effects in Laboratory Settings

Perfluorodecanoic acid is a fluorosurfactant with unique hydrophobicity and oleophobicity . It is well resistant to heat, oil, stains, grease, and water

Dosage Effects in Animal Models

While specific dosage effects of Perfluorodecanoic acid in animal models are not mentioned in the sources, it is known that Perfluorodecanoic acid has a relatively high toxicity and can promote tumor growth .

Metabolic Pathways

Perfluorodecanoic acid has been shown to increase the expression of two cytochrome P450 enzymes, namely Cyp2B10 and 4A14 in mouse liver . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics.

Transport and Distribution

Perfluorodecanoic acid can be taken up by plants via contaminated water or soil, leading to exposure and accumulation of Perfluorodecanoic acid in humans and other organisms .

Méthodes De Préparation

L'acide perfluorodécanoïque peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la fluoration électrochimique de l'acide décanoïque. Ce processus nécessite généralement du fluorure d'hydrogène anhydre et un courant électrique pour remplacer les atomes d'hydrogène par des atomes de fluor . Une autre méthode implique la télomérisation du tétrafluoroéthylène avec un télogène approprié, suivie d'une oxydation pour former l'this compound souhaité .

Analyse Des Réactions Chimiques

L'acide perfluorodécanoïque est chimiquement inerte en raison de la forte liaison carbone-fluor. Il peut subir certaines réactions dans des conditions spécifiques. Par exemple, il peut être décomposé en présence de bases fortes ou de températures élevées . Les réactifs couramment utilisés dans ces réactions comprennent l'hydroxyde de sodium et l'hydroxyde de potassium . Les principaux produits formés à partir de ces réactions sont généralement des acides carboxyliques perfluorés à chaîne plus courte et du dioxyde de carbone .

Applications de la recherche scientifique

L'this compound a été utilisé dans diverses applications de recherche scientifique. En chimie, il est utilisé comme sonde chimique pour étudier la prolifération des peroxysomes . En biologie, il a été utilisé pour étudier les effets des substances polyfluoroalkylées sur le métabolisme des lipides et le stress oxydatif . En médecine, il a été étudié pour son potentiel à perturber la fonction endocrine et à promouvoir la croissance tumorale . Sur le plan industriel, il est utilisé dans la production de revêtements antitache et anti-graisse, de nano- et d'imprégnation-sprays, de textiles d'extérieur, de gants, de cire à ski, de cuir, de cosmétiques, d'équipements médicaux et de contenants alimentaires en papier .

Mécanisme d'action

L'this compound exerce ses effets en activant le récepteur activé par les proliférateurs de peroxysomes alpha, qui régule le métabolisme des lipides . Il a également été démontré qu'il augmentait l'expression des enzymes du cytochrome P450, telles que Cyp2B10 et 4A14, dans le foie . De plus, il peut influencer le système de défense antioxydant dans les érythrocytes, conduisant à une peroxydation lipidique et à des lésions oxydatives .

Comparaison Avec Des Composés Similaires

L'acide perfluorodécanoïque est similaire à d'autres acides perfluoroalkylés, tels que l'acide perfluorooctanoïque et l'acide perfluorononanoïque . Il est unique par sa chaîne carbonée plus longue, ce qui contribue à sa plus grande hydrophobicité et oléophobie . Cela le rend plus efficace dans les applications nécessitant une résistance à la chaleur, à l'huile, aux taches, à la graisse et à l'eau . D'autres composés similaires comprennent le perfluorobutane sulfonate, le perfluorohexane sulfonate et le perfluorooctane sulfonate .

Propriétés

IUPAC Name |

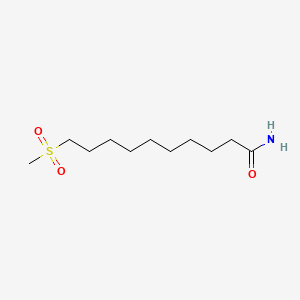

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10HF19O2/c11-2(12,1(30)31)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29/h(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCIUEQPBYFRTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10HF19O2, C9F19COOH | |

| Record name | PERFLUORODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perfluoro-n-decanoic acid | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3031860 | |

| Record name | Perfluorodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3031860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Perfluorodecanoic acid is a liquid. (NTP, 1992), Liquid; [CAMEO] White powder; [Sigma-Aldrich MSDS] | |

| Record name | PERFLUORODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perfluorodecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

424 °F at 740 mmHg (NTP, 1992) | |

| Record name | PERFLUORODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.707 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | PERFLUORODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

-0.99 ± 0.01 [log Psd at 298.15 K (Pa)] | |

| Record name | PFDA | |

| Source | Suuberg Lab, School of Engineering, Brown University | |

| URL | https://doi.org/10.1021/acs.jced.9b00922 | |

| Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |

CAS No. |

335-76-2 | |

| Record name | PERFLUORODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Perfluorodecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3031860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonadecafluorodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUORODECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5XW2B8Q9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

171 to 174 °F (NTP, 1992) | |

| Record name | PERFLUORODECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.